REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Cl[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[CH:6]=1 |f:2.3.4|
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Name
|
|
Quantity
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5.11 g
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Type
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reactant
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Smiles
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IC=1C=NNC1
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Name
|
|
Quantity
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3.95 mL
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Type
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reactant
|
Smiles
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ClCC1=CC=C(C=C1)OC
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Name
|
|
Quantity
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5.46 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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was filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The crude product was purified by flash chromatography over silica gel
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Name
|
|
Type
|
product
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Smiles
|
IC=1C=NN(C1)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.2 mmol | |
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |